Glycolysis Inhibition in Tumor Cells: D-Glucosone vs. Methylglyoxal and Galactosone
In vitro studies with Ehrlich ascites tumor cells demonstrate that D-glucosone selectively inhibits glycolysis, whereas the close α-dicarbonyl analogs methylglyoxal and galactosone do not [1]. At 2 mM, D-glucosone reduces lactate production by 60-70%, a measure of glycolytic flux, while neither methylglyoxal nor galactosone severely affects lactate production at comparable concentrations [1].
| Evidence Dimension | Inhibition of glycolysis (lactate production) |
|---|---|
| Target Compound Data | 2 mM D-glucosone reduces glycolysis by 60-70% |
| Comparator Or Baseline | Methylglyoxal and galactosone (both at 2 mM) do not severely affect lactate production |
| Quantified Difference | >60% reduction for glucosone vs. minimal effect for comparators |
| Conditions | In vitro Ehrlich ascites tumor cells; lactate production assay |
Why This Matters
This functional divergence in glycolytic inhibition indicates that D-glucosone targets cellular energy metabolism differently than other α-dicarbonyls, making it a distinct tool for metabolic research and a non-substitutable reagent.
- [1] Koch J, Weber G. A comparative study on proliferation, macromolecular synthesis and energy metabolism of in vitro-grown Ehrlich ascites tumor cells in the presence of glucosone, galactosone and methylglyoxal. J Cancer Res Clin Oncol. 1984;107(1):1-7. View Source
